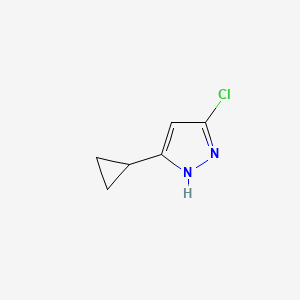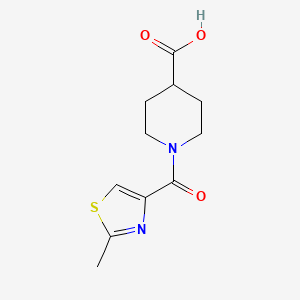
(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt
Übersicht
Beschreibung
The compound is a complex organic molecule, likely used in advanced organic chemistry or biochemistry research . It contains a pyrrolidine ring, which is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure . The 3D conformation of the molecule could also be influenced by the stereochemistry at the 2S and 4S positions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the carboxylic acid groups could be involved in acid-base reactions, while the benzyloxycarbonyl group could be removed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of polar carboxylic acid groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Synthesis Applications
One significant application of this compound is its role in catalytic activities, particularly in asymmetric synthesis reactions. The compound has been found to exhibit catalytic activity in the asymmetric Biginelli reaction, a multicomponent reaction that is significant for constructing complex organic compounds (Borodina et al., 2021). This demonstrates its utility in enhancing the efficiency and selectivity of chemical reactions, which is crucial for the development of pharmaceuticals and fine chemicals.
Molecular Structure and Conformation Analysis
The molecular structure and conformation of compounds related to this salt have been extensively studied to understand their behavior and applications further. For example, research on the pseudocyclic form of 4-Hydroxypyrrolidine-2-carboxanilide podands, which share structural similarities with the compound , revealed their tendency to form pseudocyclic structures with horseshoe-shaped conformations. This conformation is stabilized by intramolecular hydrogen bonds, illustrating the compound's potential in creating stable, complex molecular architectures (Borodina et al., 2021).
Hydrogen Bonding and Supramolecular Structures
The ability of related compounds to engage in hydrogen bonding and form supramolecular structures is another critical area of application. Studies have shown that organic salts derived from similar molecular frameworks can form extensive hydrogen-bonded networks, leading to the creation of higher-dimensional structures. This property is vital for designing new materials with specific mechanical and chemical properties, such as organogels and crystalline materials for pharmaceutical applications (Jin et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5.C12H23N/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10-11,15H,6-8H2,(H,16,17);11-13H,1-10H2/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCOIVWZVLTVNM-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81806-47-5 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81806-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)
![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)

![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)



